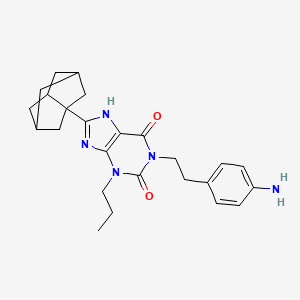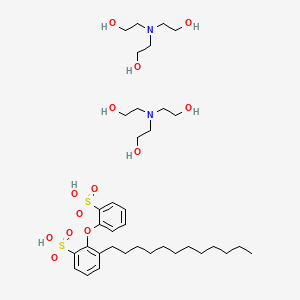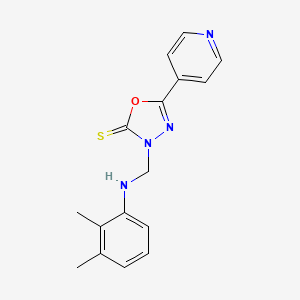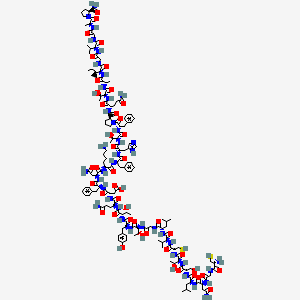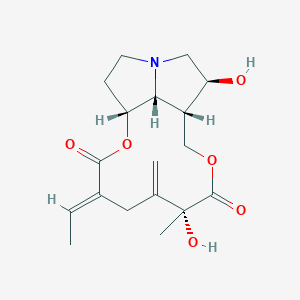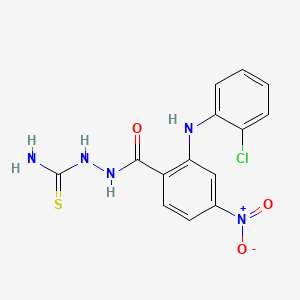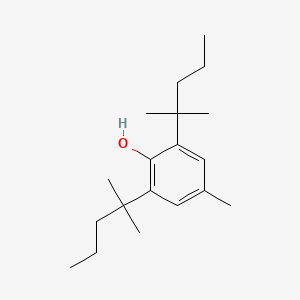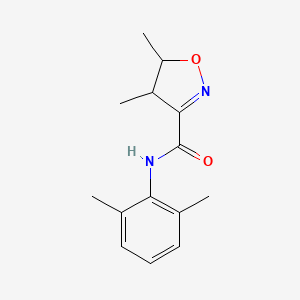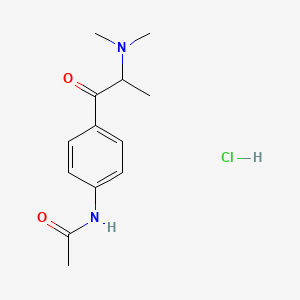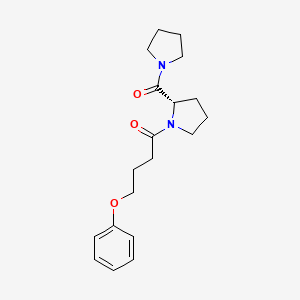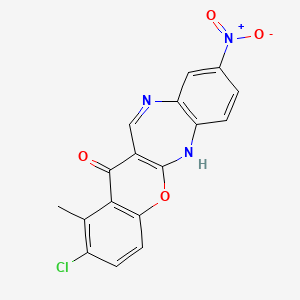
2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and anticonvulsants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzopyrano and benzodiazepine core structures, followed by the introduction of the chloro, methyl, and nitro groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
科学研究应用
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or anticonvulsant drugs.
Industry: Use in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds include other benzodiazepines like diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their functional groups and specific effects.
Uniqueness
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines.
属性
CAS 编号 |
115396-48-0 |
|---|---|
分子式 |
C17H10ClN3O4 |
分子量 |
355.7 g/mol |
IUPAC 名称 |
2-chloro-1-methyl-9-nitro-6H-chromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C17H10ClN3O4/c1-8-11(18)3-5-14-15(8)16(22)10-7-19-13-6-9(21(23)24)2-4-12(13)20-17(10)25-14/h2-7,20H,1H3 |
InChI 键 |
ZELZABSWCDCPHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=O)C3=C(O2)NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


